7-Amino-2(1H)-quinoxalinone
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Overview
Description
Scientific Research Applications
Luminescent Materials
Synthesis and Luminescence Sensitization
The compound 7-Amino-4-trifluoromethyl-2-(1H)-quinolinone has been synthesized and identified as an effective antenna molecule for europium luminescence. It enhances the luminescence of europium when covalently attached to specific chelates, showcasing its potential in the development of luminescent materials (Chen & Selvin, 2000).
Synthetic Methodologies
Novel Routes for Quinolinone Preparation
Research has explored new methodologies for synthesizing quinolinone derivatives, highlighting efficient routes based on cyclization reactions. These synthetic advancements facilitate the production of various quinolinone compounds for further applications (Hradil et al., 2006).
Biological Activities
Aldose Reductase Inhibitors
Quinoxalinone derivatives have been synthesized as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These inhibitors exhibit significant potency, suggesting their potential in diabetes treatment (Yang et al., 2012).
Inhibition of α-Carbonic Anhydrases
A study on 7-Amino-3,4-dihydro-1H-quinolin-2-one revealed its ability to inhibit certain isoforms of α-carbonic anhydrases without lactam ring hydrolysis, contrasting with similar compounds. This finding introduces a new class of enzyme inhibitors (Vullo et al., 2015).
Antimicrobial Activity
Novel quinoxalines have been synthesized and evaluated for antimicrobial activity, with certain compounds exhibiting broad-spectrum activity. This research underscores the potential of quinoxalines as antimicrobial agents (Refaat et al., 2004).
Photophysical Properties
Fluorogenic Probe Development
The photophysical properties of quinoxalinones have been explored for the development of a fluorogenic probe for detecting hydrogen sulfide. This application highlights the potential of quinoxalinones in analytical chemistry and sensor technology (Renault et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target dna ligase and Adenosine receptor A2a . These targets play crucial roles in DNA replication and neurotransmission, respectively.
Mode of Action
For instance, it could inhibit the activity of DNA ligase, thereby affecting DNA replication . Alternatively, it could bind to the Adenosine receptor A2a, influencing neurotransmission .
Biochemical Pathways
Based on its potential targets, it could impact the dna replication pathway and the adenosine signaling pathway .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, protein binding, metabolism, and routes of elimination .
Result of Action
Based on its potential targets, it could lead to changes in dna replication and neurotransmission .
properties
IUPAC Name |
7-amino-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSLZUCVCYGJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406759 |
Source
|
Record name | 7-Amino-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98555-00-1 |
Source
|
Record name | 7-Amino-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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